2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine
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Description
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is a useful research compound. Its molecular formula is C23H22FN7 and its molecular weight is 415.476. The purity is usually 95%.
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Scientific Research Applications
Intracellular Calcium Modulation
Research on substituted 1,4-benzoxazines, which bear similarities to the core structure of the chemical , has shown that compounds with specific amino side chains can modulate intracellular calcium levels. These compounds, especially those with homoveratrylamino moieties, exhibited potency in affecting calcium activity, suggesting their potential application in conditions where calcium signaling is implicated (Bourlot et al., 1998).
Anticancer Agents and Enzyme Inhibitors
New mono Mannich bases incorporating piperazines were synthesized to assess their cytotoxic and anticancer properties, as well as their inhibitory effects on human carbonic anhydrase I and II isoenzymes. Modifications in the amine part of these compounds, including structures related to the query compound, demonstrated selective cytotoxicity and significant enzyme inhibition, highlighting their potential in anticancer and enzyme inhibition therapies (Tuğrak et al., 2019).
Antitumor Properties
A study on novel antitumor 2-(4-aminophenyl)benzothiazoles, related in structure and function to the compound , indicated that amino acid prodrugs of these compounds have shown potent antitumor properties. These prodrugs are designed to improve water solubility and bioavailability, indicating the potential application of similar compounds in cancer therapy (Bradshaw et al., 2002).
Antimicrobial Activities
Research into eperezolid-like molecules, which are structurally related to the query compound, demonstrated significant antimicrobial activities. These activities include high anti-Mycobacterium smegmatis activity, suggesting potential applications in developing new antimicrobial agents (Yolal et al., 2012).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, reflecting structural motifs common to the query compound, was synthesized as ligands for the histamine H4 receptor. These compounds, including modifications to core moieties and side chains, showed potential as anti-inflammatory and antinociceptive agents, highlighting the therapeutic potential in treating inflammation and pain (Altenbach et al., 2008).
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXNVWLGPFWIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.